
Methyl 3-amino-4-hydroxybutanoate
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Overview
Description
Methyl 3-amino-4-hydroxybutanoate: is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the third carbon and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Esterification
The compound undergoes esterification via the methanolysis of its carboxylic acid precursor (3-amino-4-hydroxybutanoic acid) under acidic conditions. This reaction forms methyl ester derivatives, preserving the amino and hydroxyl functionalities.
Oxidation
The hydroxyl group (-OH) at position 4 is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert it to a carbonyl group (-C=O), yielding oxidized derivatives such as 3-amino-4-oxobutanoate.
Substitution Reactions
The amino group (-NH₂) acts as a nucleophile, enabling substitution reactions with alkyl halides or acyl chlorides. This leads to N-substituted derivatives, which are valuable intermediates in peptide synthesis.
Condensation Reactions
The compound participates in condensation reactions, particularly with carbonyl compounds (e.g., aldehydes or ketones). These reactions form imines or other adducts, driven by the interaction between the amino group and electrophilic carbonyl carbons .
Common Reagents and Conditions
Reaction Type | Reagents/Conditions | Key Observations |
---|---|---|
Esterification | Methanol, HCl (acid catalyst) | Forms methyl esters; mild conditions |
Oxidation | KMnO₄, CrO₃, acidic medium | Selective oxidation of hydroxyl group |
Substitution | Alkyl halides, acyl chlorides | Nucleophilic attack by -NH₂ group |
Condensation | Carbonyl compounds, heat | Formation of imine intermediates |
Oxidized Derivatives
Oxidation yields carbonyl-containing compounds (e.g., 3-amino-4-oxobutanoate), which serve as precursors for synthesizing heterocycles or pharmaceutical intermediates.
N-Substituted Derivatives
Substitution reactions generate N-alkylated or N-acylated amino alcohols, useful in bioactive peptide design and enzyme inhibitor development.
Condensation Products
Imines or β-hydroxy amides formed via condensation are intermediates in organic synthesis, particularly in the construction of amino acids and peptides .
Research Findings and Structural Insights
The compound’s stereochemical flexibility and dual functionality make it a valuable scaffold in medicinal chemistry. For example:
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Enzymatic Analogies : While not directly enzymatic, its reactivity parallels metabolic pathways, such as the 3HP/4HB cycle, where similar functional groups undergo dehydration and thiolysis .
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Protective Group Chemistry : The amino group’s reactivity suggests potential applications in amine protection strategies, though specific examples require further study.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-hydroxybutanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may also be used as a substrate in enzymatic assays to investigate the activity of specific enzymes.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as a substrate or inhibitor, depending on the context of its use.
Comparison with Similar Compounds
Methyl 3-amino-4-oxobutanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Methyl 3-amino-4-hydroxybutane: A reduced derivative with a primary amine group.
Methyl 4-amino-3-hydroxybutanoate: An isomer with the amino and hydroxyl groups swapped.
Uniqueness: Methyl 3-amino-4-hydroxybutanoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 3-amino-4-hydroxybutanoate, a compound of significant interest in medicinal chemistry and biological research, exhibits various biological activities that are crucial for understanding its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C5H11N1O3
- Functional Groups : Contains an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3).
These functional groups facilitate its interaction with various biological targets, enhancing its utility in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymes involved in metabolic pathways. This compound can participate in several biochemical reactions:
- Enzyme Interactions : The amino and hydroxyl groups allow for hydrogen bonding with enzymes, potentially modulating their activity.
- Metabolic Pathways : It is involved in the synthesis of biologically active metabolites that can influence cellular processes such as growth, differentiation, and apoptosis .
1. Antithrombotic Properties
This compound has been linked to the synthesis of selective thrombin inhibitors, which are crucial for regulating blood clotting processes. Thrombin inhibitors derived from this compound have shown promise in preventing thrombosis-related conditions .
2. Modulation of Cellular Processes
Research indicates that this compound may influence various cellular processes by modulating enzyme activity and gene expression related to cell growth and differentiation. For example, it has been studied for its effects on cancer cell lines, where it exhibited potential anti-proliferative effects .
Study on Thrombin Inhibition
A study demonstrated the synthesis of selective thrombin inhibitors from this compound derivatives. These inhibitors showed significant efficacy in vitro, suggesting potential therapeutic applications in managing thrombotic disorders .
Metabolomics Research
In a metabolomics study, this compound was identified as a key metabolite influencing cardiovascular disease outcomes. The study highlighted its role in metabolic pathways associated with heart health, emphasizing its importance in epidemiological studies .
Data Table: Comparison of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antithrombotic | Inhibition of thrombin | Treatment of thrombotic disorders |
Anti-cancer | Modulation of cell growth | Cancer therapy development |
Enzyme modulation | Interaction with metabolic enzymes | Drug development and metabolic studies |
Research Findings
Recent studies have elucidated the following key findings regarding this compound:
- Synthesis Pathways : The compound can be synthesized through various chemical reactions involving oxidation and substitution methods .
- Biological Evaluation : Its derivatives have been evaluated for biological activity, revealing promising results in both antithrombotic and anticancer applications .
- Metabolic Impact : Investigations into its role in metabolic pathways have shown that it can serve as a precursor for important metabolites involved in disease modulation .
Properties
IUPAC Name |
methyl 3-amino-4-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQRVQSENYJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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